

Cynaroside (luteolin-7-glucoside) chemical structure and properties

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Compound of Interest

Compound Name: Cynaroside

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Cynaroside (Luteolin-7-glucoside): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a naturally occurring flavone glycoside also known as luteolin-7-glucoside, is a bioactive compound found in a variety of medicinal plants. It is a subject of growing interest in the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of **Cynaroside**, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key biological assays and visualizations of the primary signaling pathways modulated by **Cynaroside** are presented to support further research and drug development efforts.

Chemical Structure and Properties

Cynaroside is structurally composed of the flavone luteolin linked to a glucose molecule at the 7-hydroxyl position.

Chemical Structure:

(A 2D chemical structure image would be placed here in a real whitepaper. As a text-based AI, a descriptive representation is provided below.)

The structure consists of a C6-C3-C6 backbone characteristic of flavonoids. The A-ring is a substituted benzene ring, the C-ring is a heterocyclic pyran ring with a ketone group, and the B-ring is a catechol group (3',4'-dihydroxy). The glucose moiety is attached to the 7-position of the A-ring.

Physicochemical and Identification Data:

Property	Value	Reference(s)
IUPAC Name	2-(3,4-Dihydroxyphenyl)-5-hydroxy-7- {[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one	[1]
Other Names	Luteolin-7-glucoside, Luteoloside, Cinaroside	[1]
CAS Number	5373-11-5	[2][3]
Molecular Formula	C ₂₁ H ₂₀ O ₁₁	[2][4][5]
Molecular Weight	448.38 g/mol	[2][4][6]
Appearance	Yellow amorphous powder	[1]
Melting Point	266-268 °C	[1]
Solubility	Soluble in dimethylsulfoxide and dimethylformamide. Insoluble in ethanol and water.	[7]
UV max	256, 350 nm	[8]

Biological Activities and Pharmacological Effects

Cynaroside exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and signaling pathways.

Antioxidant Activity

Cynaroside is a potent antioxidant.[6] Its antioxidant effects are mediated through several mechanisms, including the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.[9] The catechol group in the B-ring is a key structural feature responsible for its radical-scavenging ability.

Anti-inflammatory Effects

Cynaroside has demonstrated significant anti-inflammatory properties.[10] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[12]

Anticancer Activity

Emerging evidence suggests that **Cynaroside** possesses anticancer properties.[13][14] It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[13] The anticancer effects of **Cynaroside** have been linked to its ability to modulate key signaling pathways involved in cell growth and survival.[13][15]

Neuroprotective Effects

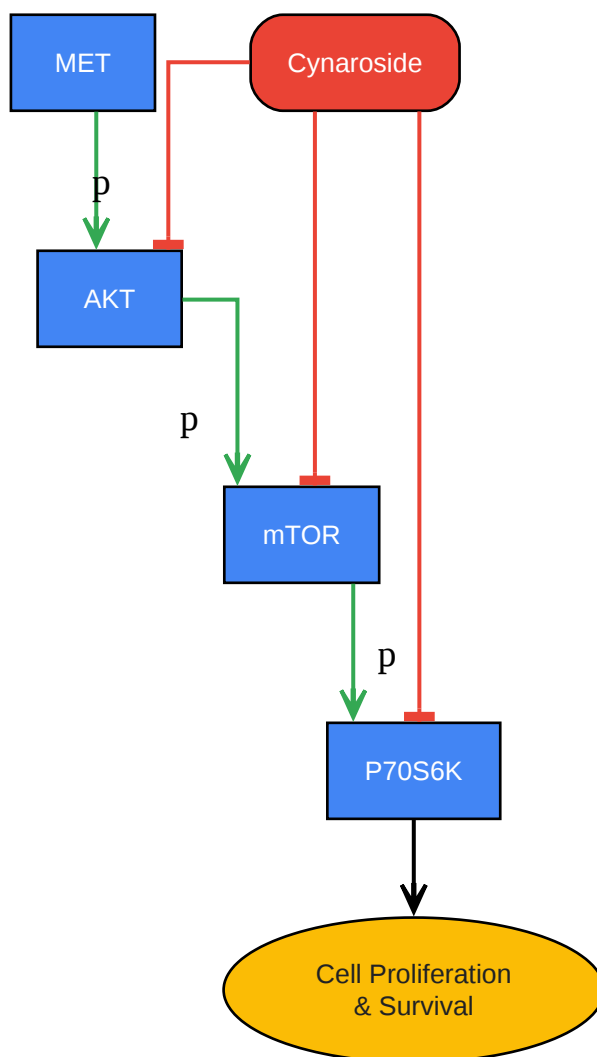
Cynaroside has shown potential as a neuroprotective agent. It can protect neuronal cells from oxidative stress-induced damage and apoptosis.[16] Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in neuronal survival.

Key Signaling Pathways Modulated by Cynaroside

Cynaroside exerts its biological effects by modulating several critical intracellular signaling pathways.

MET/AKT/mTOR Pathway

In the context of cancer, **Cynaroside** has been shown to block the MET/AKT/mTOR signaling axis.[13][15] It achieves this by decreasing the phosphorylation levels of key proteins in this pathway, including AKT, mTOR, and P70S6K, which are crucial for cell proliferation, survival, and growth.[13][15]



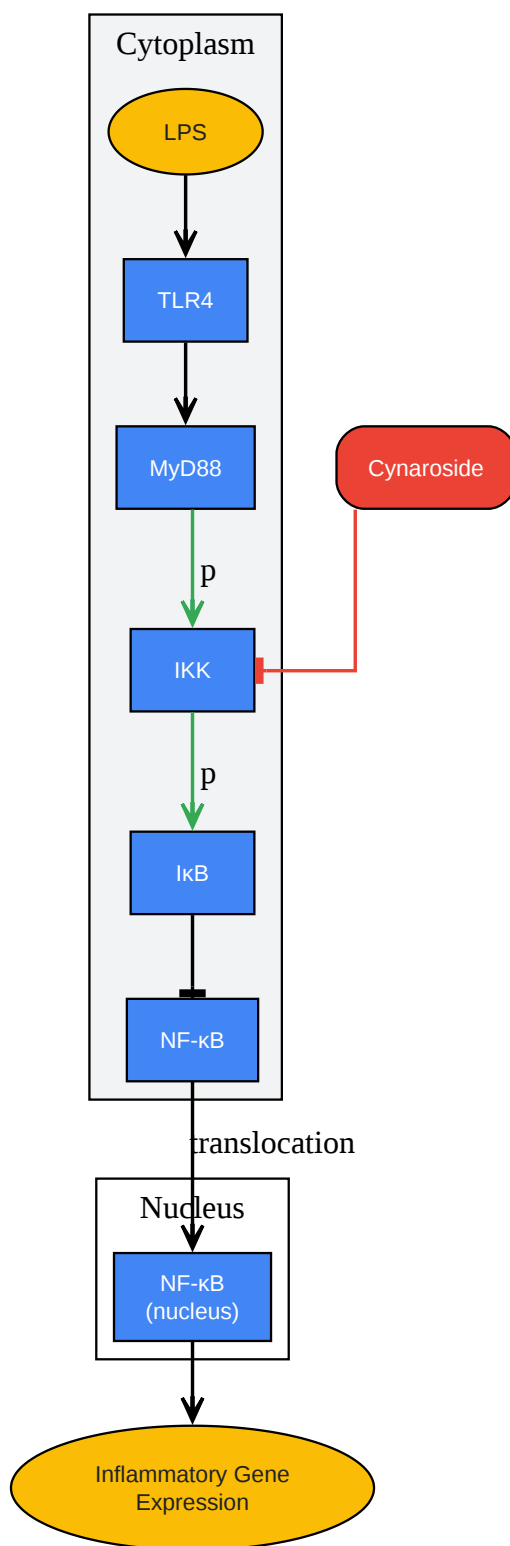
Cynaroside inhibits the MET/AKT/mTOR pathway.

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Caption: **Cynaroside** inhibits the MET/AKT/mTOR pathway.

NF-κB Signaling Pathway

Cynaroside can suppress inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF- κ B) pathway.^{[10][12]} It prevents the translocation of NF- κ B into the nucleus, thereby downregulating the expression of pro-inflammatory genes.^[12]



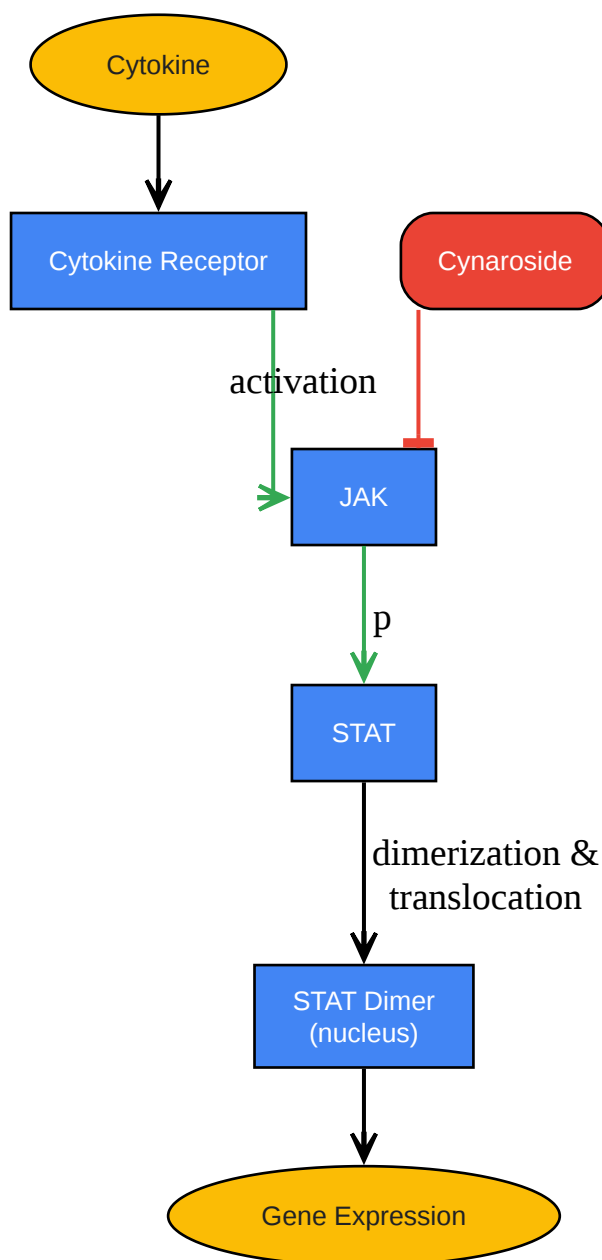
Cynaroside inhibits the NF-κB signaling pathway.

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Caption: **Cynaroside** inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

Cynaroside has also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10][17] By interfering with this pathway, **Cynaroside** can influence cellular processes such as immune responses, proliferation, and apoptosis.[17]



Cynaroside inhibits the JAK/STAT signaling pathway.

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Caption: **Cynaroside** inhibits the JAK/STAT signaling pathway.

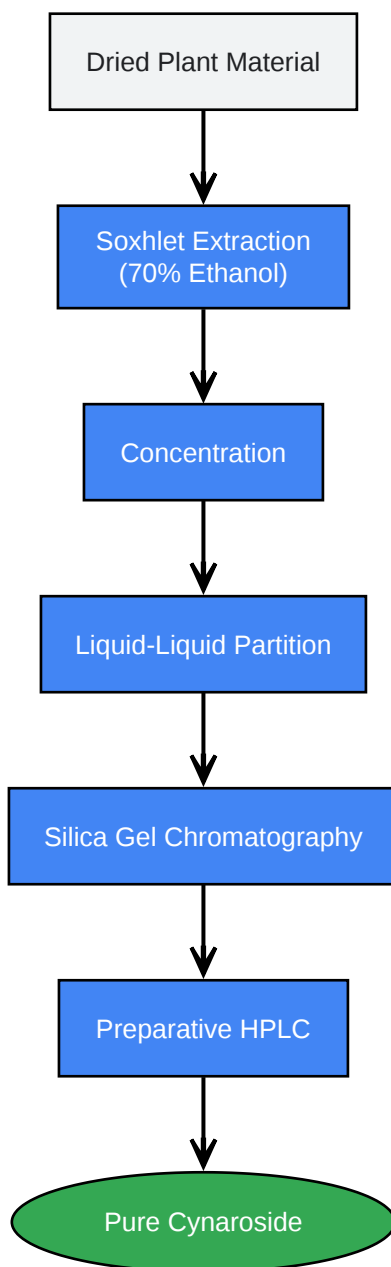
Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of **Cynaroside**.

Extraction and Isolation of Cynaroside

A common method for extracting **Cynaroside** from plant material involves the following steps:

- Extraction: Dried and powdered plant material is extracted with 70% ethanol using a Soxhlet apparatus.[\[11\]](#) The combined extracts are then concentrated under reduced pressure.
- Fractionation: The residue is suspended in water and partitioned successively with hexane, chloroform, ethyl acetate, and butanol.[\[11\]](#)
- Isolation: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a chloroform/methanol gradient to isolate **Cynaroside**.[\[11\]](#) Purity can be further enhanced using preparative HPLC.[\[11\]](#)



General workflow for the extraction and isolation of Cynaroside.

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Caption: General workflow for the extraction and isolation of **Cynaroside**.

Antioxidant Activity Assays

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of **Cynaroside** in a suitable solvent.

- Mix the **Cynaroside** solution with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a spectrophotometer.
- Calculate the percentage of scavenging activity using the formula: Scavenging activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture.
- Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
- Prepare various concentrations of **Cynaroside**.
- Add the **Cynaroside** solution to the FRAP reagent.
- Incubate the mixture at 37°C for a specified time.
- Measure the absorbance at 593 nm.
- A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.

Anti-inflammatory Activity Assays

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Cynaroside** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 $\mu\text{g/mL}$) for 24 hours.
- Collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent.
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

- Culture cells and treat them with **Cynaroside** and an inflammatory stimulus (e.g., LPS) as described for the NO assay.
- Collect the cell culture supernatant.
- Measure the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Anticancer Activity Assays

- Seed cancer cells in a 96-well plate.
- Treat the cells with various concentrations of **Cynaroside** for a specified duration (e.g., 24, 48, 72 hours).^[1]
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.^[1]
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).^[1]
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells).
- Treat cancer cells with **Cynaroside** for a specified time.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

Cynaroside is a promising natural compound with a wide array of pharmacological activities. Its well-defined chemical structure and multifaceted biological effects make it an attractive candidate for further investigation in the fields of drug discovery and development. The experimental protocols and pathway analyses provided in this guide are intended to facilitate and standardize future research on this valuable flavonoid. Further studies are warranted to explore its bioavailability, in vivo efficacy, and safety profile to fully realize its therapeutic potential.

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